1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one
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Overview
Description
1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a hydroxyphenyl group and an isopropylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyacetophenone and isopropylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-hydroxyacetophenone is reacted with isopropylthiol in the presence of a base, leading to the formation of this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the isopropylthio group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one can be compared with similar compounds such as:
4-Hydroxyacetophenone: Lacks the isopropylthio group, making it less lipophilic and potentially less bioactive.
4-Hydroxyphenyl methyl ketone: Similar structure but without the isopropylthio group, leading to different chemical and biological properties.
4-Acetylphenol: Another related compound with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O2S |
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Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H14O2S/c1-8(2)14-7-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
LTHSNOCLKZFIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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